1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a structurally complex urea derivative featuring a cyclopropyl group, a furan ring, a hydroxyethyl moiety, and a trifluoromethylphenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl and furan moieties may contribute to steric and electronic effects critical for target binding .
Properties
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)12-4-1-2-5-13(12)22-15(23)21-10-16(24,11-7-8-11)14-6-3-9-25-14/h1-6,9,11,24H,7-8,10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQWAUJJXSKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropyl ring, a furan moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 350.33 g/mol. The presence of the trifluoromethyl group is particularly noteworthy for its influence on the compound's pharmacological properties.
Synthesis
The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)phenylurea typically involves several key steps:
- Formation of the Cyclopropyl-Furan Intermediate : The reaction of cyclopropyl bromide with furan in the presence of a base (e.g., sodium hydride).
- Hydroxyethylation : The intermediate is reacted with ethylene oxide to introduce the hydroxyethyl group.
- Urea Formation : Finally, the hydroxyethyl intermediate reacts with trifluoromethyl phenyl isocyanate to yield the desired urea compound.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. In vitro studies have demonstrated that similar compounds show significant activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)phenylurea | TBD | Antimicrobial |
| Related Compound A | 5 | Active against MRSA |
| Related Compound B | 10 | Active against S. aureus |
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Studies on related urea derivatives have shown that they can modulate NF-κB activity, which is crucial in inflammatory responses . The specific effects on NF-κB signaling pathways could provide insights into the anti-inflammatory mechanisms of this compound.
Antitumor Activity
Preliminary investigations into the antitumor properties of structurally related compounds suggest that they may inhibit cancer cell proliferation. For instance, derivatives have shown GI50 values in various cancer cell lines, indicating their potential as anticancer agents .
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| EKVX (Lung Cancer) | 1.7 | Strong |
| OVCAR-4 (Ovarian Cancer) | 25.9 | Moderate |
| T-47D (Breast Cancer) | 15.1 | Strong |
The biological activity of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)phenylurea is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds and hydrophobic interactions may modulate enzyme activities or receptor signaling pathways relevant to its antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the potential applications of similar compounds in drug design:
- Antimicrobial Agents : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced activity against resistant bacterial strains, indicating a promising direction for developing new antibiotics .
- Cancer Therapeutics : Research into urea derivatives has revealed their capacity to inhibit key cancer pathways, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
Comparison with Similar Compounds
Key Observations :
Core Heterocycles: The target compound’s furan ring distinguishes it from pyridine (Compound 83) or thiazole (Compound 8j) analogs. Furan’s electron-rich nature may enhance π-π stacking with aromatic residues in biological targets compared to pyridine’s electron-deficient system .
Trifluoromethylphenyl Group :
- This group is conserved across all compared compounds, suggesting its critical role in target binding (e.g., hydrophobic interactions with kinase ATP pockets). However, its position on the phenyl ring (ortho in the target compound vs. meta/para in others) may alter steric hindrance and selectivity .
Biological Activity :
- Compound 83’s pyridine-urea scaffold shows potent activity against breast cancer cells (MCF-7), likely due to ROS-mediated apoptosis . The target compound’s furan and cyclopropyl groups could modulate similar pathways but with altered pharmacokinetics.
- Compound 8j’s thiazole core confers moderate cytotoxicity, possibly linked to thiazole’s affinity for metal ions in enzymes .
Pharmacokinetic Properties :
- The hydroxyethyl group in the target compound may improve aqueous solubility compared to highly lipophilic analogs like Compound 8j (logP ~4.2 vs. ~3.5 estimated for the target compound) .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s multi-step synthesis (e.g., cyclopropanation, furan coupling) poses challenges compared to simpler ureas like Compound 83, which can be synthesized in fewer steps .
- Unresolved Data Gaps: No direct in vitro or in vivo data are available for the target compound. Its activity must be extrapolated from analogs, which limits mechanistic insights.
- Patent Landscape : Derivatives of 3-(trifluoromethyl)phenylurea are frequently patented for kinase inhibition (e.g., EGFR, VEGFR), suggesting competitive intellectual property hurdles .
Q & A
What are the optimal synthetic routes for preparing 1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Construct the cyclopropyl-furan-hydroxyethyl backbone via cyclopropanation or gold(I)-catalyzed cyclization (e.g., for similar furan-containing compounds) .
- Step 2: Introduce the trifluoromethylphenyl group via urea bond formation. This may involve reacting 2-(trifluoromethyl)phenyl isocyanate with the amine intermediate derived from Step 1.
- Critical Parameters: Optimize solvent (e.g., THF or DCM), temperature (0–25°C), and catalyst (e.g., DMAP) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
How can researchers characterize the structural integrity of this compound?
Level: Basic
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of cyclopropyl (δ 0.5–1.5 ppm), furan protons (δ 6.3–7.4 ppm), and urea NH signals (δ 5–6 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+ for C₂₀H₂₀F₃N₂O₃: 409.14) and isotopic patterns .
- IR Spectroscopy: Identify urea carbonyl stretch (~1650 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
What experimental strategies resolve contradictions in biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies may arise from:
- Purity Variations: Use preparative HPLC to isolate >98% pure batches for retesting .
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) .
- Statistical Validation: Apply dose-response curves (IC₅₀/EC₅₀) with triplicate measurements and ANOVA analysis .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Level: Advanced
Methodological Answer:
- Core Modifications: Systematically alter the cyclopropyl, furan, or trifluoromethylphenyl groups. For example:
- Replace cyclopropyl with cyclohexyl to assess steric effects .
- Substitute furan with thiophene to compare π-electron density .
- Biological Testing: Screen derivatives against target receptors (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities .
What computational methods predict the compound’s pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP): Target ≤5 for optimal membrane permeability.
- Metabolic Stability: Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Solubility: Apply COSMO-RS to model aqueous solubility under physiological pH .
How should researchers handle stability issues during storage?
Level: Basic
Methodological Answer:
- Storage Conditions: Store at –20°C under argon in amber vials to prevent photodegradation .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
What are the recommended in vitro assays to explore its mechanism of action?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., Z-LYTE™ assay) for kinase or protease targets .
- Cellular Apoptosis: Measure caspase-3/7 activation via luminescence assays (e.g., Caspase-Glo®) .
- Receptor Binding: Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-labeled analogs) .
How can toxicity be evaluated in early-stage research?
Level: Basic
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT or resazurin assays on HepG2 cells (48-hour exposure) .
- hERG Inhibition: Patch-clamp electrophysiology to assess cardiac risk .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to predict metabolic clearance .
What are the challenges in scaling up synthesis, and how are they addressed?
Level: Advanced
Methodological Answer:
- Key Issues: Low yields in cyclopropanation or urea coupling steps.
- Solutions:
- Transition from batch to flow chemistry for exothermic reactions (e.g., isocyanate formation) .
- Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .
How do electronic effects of the trifluoromethyl group influence bioactivity?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Nature: Enhances metabolic stability and binding to hydrophobic pockets.
- Experimental Validation: Compare activity of –CF₃ vs. –CH₃/–Cl analogs in enzyme inhibition assays .
- Computational Analysis: Calculate electrostatic potential maps (Gaussian 16) to visualize interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
